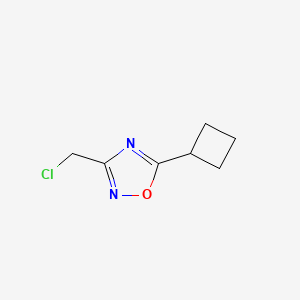![molecular formula C8H8N4O B2962556 Imidazo[1,2-a]pyridine-8-carbohydrazide CAS No. 1092346-49-0](/img/structure/B2962556.png)
Imidazo[1,2-a]pyridine-8-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine-8-carbohydrazide is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse pharmacological activities, including anxiolytic, antiulcer, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug development.
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine-8-carbohydrazide derivatives have been designed and evaluated for cytotoxic activity . The most potent compound was found to target PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family . These receptors play a role in the regulation of cell proliferation, differentiation, and angiogenesis, which are critical for cancer development and progression .
Mode of Action
The interaction of this compound with its target PDGFRA was investigated in silico . Molecular docking and molecular dynamic studies demonstrated key residues, Lys627 and Asp836 , interacting with the active compound . This interaction inhibits the activity of PDGFRA, thereby exerting its cytotoxic effect .
Biochemical Pathways
The inhibition of PDGFRA affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to the arrest of cell growth and induction of apoptosis .
Result of Action
This compound has shown significant cytotoxic potential . For instance, one of the derivatives increased the number of MCF-7 (a breast cancer cell line) cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest . It also induced apoptosis in these cells, as revealed by Hoechst 33,258 staining .
Análisis Bioquímico
Biochemical Properties
Imidazo[1,2-a]pyridine-8-carbohydrazide interacts with various biomolecules in biochemical reactions. For instance, it has been found to be effective against colon cancer cell lines . The compound’s interactions with enzymes, proteins, and other biomolecules are largely due to its unique structural properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with key residues Lys627 and Asp836 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it has been found to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in an acute TB mouse model, 90%, 99%, and 99.9% reduction of bacterial load were observed when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a similar compound, respectively, after 4 weeks of treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-8-carbohydrazide typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like ethanol or water and catalysts such as acids or bases.
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, which offer high atom economy and operational simplicity . These methods are designed to be environmentally benign, using green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-a]pyridine-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-8-carboxylic acid, while reduction could produce imidazo[1,2-a]pyridine-8-methanol .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridine-8-carbohydrazide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine-8-carbohydrazide can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyridine-2-carbohydrazide: Known for its cytotoxic activity against cancer cells.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Studied for its antibacterial properties.
Imidazo[1,2-a]pyrazine derivatives: Explored for their potential as antituberculosis agents.
The uniqueness of this compound lies in its specific molecular interactions and its broad range of pharmacological activities, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
imidazo[1,2-a]pyridine-8-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXYAEDXRKSPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2962474.png)
![4-(dimethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2962475.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one](/img/structure/B2962476.png)
![3-((4-Nitrobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)



![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)
![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)

![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)
